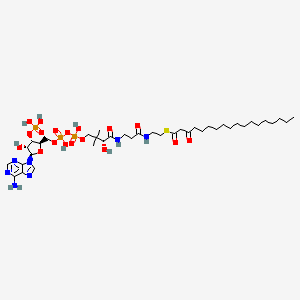

3-Ketostearoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C39H68N7O18P3S |

|---|---|

Molekulargewicht |

1048 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctadecanethioate |

InChI |

InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t28-,32-,33-,34+,38-/m1/s1 |

InChI-Schlüssel |

LGOGWHDPDVAUNY-LFZQUHGESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyme |

3-ketostearoyl-CoA 3-ketostearoyl-coenzyme A beta-ketostearoyl-coenzyme A coenzyme A, 3-ketostearoyl- |

Herkunft des Produkts |

United States |

Enzymatic Pathways of 3 Oxooctadecanoyl Coa Biosynthesis

Microsomal Fatty Acid Elongation System and 3-Oxooctadecanoyl-CoA Formation

3-Oxooctadecanoyl-CoA is a key metabolic intermediate generated during the microsomal fatty acid elongation process. hmdb.ca This system, also known as the Fatty Acid Elongation (FAE) complex, is responsible for the synthesis of very-long-chain fatty acids (VLCFAs) from shorter chain precursors. nih.gov The process involves a cycle of four sequential reactions: condensation, reduction, dehydration, and a second reduction. nih.govresearchgate.net The formation of 3-Oxooctadecanoyl-CoA represents the product of the first and rate-limiting step in this cycle, which is a condensation reaction. nih.govuniprot.orgthesgc.org

The initial, rate-limiting condensation step of fatty acid elongation is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins. mdpi.comnih.govspringermedizin.de These enzymes are integral membrane proteins that govern the substrate specificity of the elongation process. researchgate.net Within the ELOVL family, which comprises seven members in humans (ELOVL1-7), specific enzymes are responsible for the elongation of saturated and monounsaturated fatty acids, leading to the synthesis of 3-Oxooctadecanoyl-CoA. mdpi.comnih.govspringermedizin.de

ELOVL3 is a condensing enzyme that demonstrates activity with a range of saturated and unsaturated acyl-CoA substrates. uniprot.org It is particularly involved in the synthesis of C20 to C24 saturated and monounsaturated fatty acids. nih.gov Research indicates that ELOVL3 can catalyze the condensation of hexadecanoyl-CoA (a C16 fatty acyl-CoA) with malonyl-CoA to yield 3-oxooctadecanoyl-CoA. uniprot.orguniprot.org This activity highlights its role in extending the carbon chain from 16 to 18 carbons, contributing to the pool of precursors for more complex lipids. uniprot.org Inactivation of ELOVL3 has been shown to terminate the biosynthesis of saturated fatty acids longer than C20. nih.gov

ELOVL6 is a crucial enzyme specifically involved in the elongation of C12-16 saturated and monounsaturated fatty acids. nih.gov It displays a high degree of activity toward C16:0 acyl-CoAs, such as palmitoyl-CoA. uniprot.orgmdpi.comhmdb.ca The primary function of ELOVL6 is to catalyze the two-carbon chain extension of palmitate (C16:0) to stearate (B1226849) (C18:0). nih.gov This is achieved through the condensation of hexadecanoyl-CoA with malonyl-CoA, directly producing 3-oxooctadecanoyl-CoA. uniprot.orguniprot.org Consequently, ELOVL6 is a key regulator in maintaining the cellular balance between C16 and C18 fatty acids. nih.gov

ELOVL7 also contributes to the synthesis of 3-Oxooctadecanoyl-CoA. While it shows a preference for C18 acyl-CoAs, it is also active with C16:0-CoA as a substrate. uniprot.org The enzyme catalyzes the condensation reaction between an acyl-CoA and malonyl-CoA. thesgc.org Specifically, ELOVL7 can utilize hexadecanoyl-CoA and malonyl-CoA to produce 3-oxooctadecanoyl-CoA, participating in the production of saturated and polyunsaturated VLCFAs. uniprot.orguniprot.org The enzymatic activity of ELOVL7 can be modulated by cellular factors such as the concentration of NADPH. mdpi.com

Table 1: ELOVL Enzymes in 3-Oxooctadecanoyl-CoA Synthesis

| Enzyme | Primary Substrate (Acyl-CoA) | Reaction Catalyzed |

|---|---|---|

| ELOVL3 | C18 Acyl-CoAs (also active with C16) uniprot.org | Hexadecanoyl-CoA + Malonyl-CoA → 3-Oxooctadecanoyl-CoA + CoA + CO2 uniprot.orguniprot.org |

| ELOVL6 | C16:0 Acyl-CoAs (Palmitoyl-CoA) uniprot.orgnih.gov | Hexadecanoyl-CoA + Malonyl-CoA → 3-Oxooctadecanoyl-CoA + CoA + CO2 uniprot.orguniprot.org |

| ELOVL7 | C18 Acyl-CoAs (also active with C16) uniprot.org | Hexadecanoyl-CoA + Malonyl-CoA → 3-Oxooctadecanoyl-CoA + CoA + CO2 uniprot.org |

The synthesis of 3-Oxooctadecanoyl-CoA via the microsomal fatty acid elongation pathway requires two primary substrates for the initial condensation reaction. nih.gov The first is an acyl-CoA primer, and the second is a two-carbon donor.

For the specific formation of 3-Oxooctadecanoyl-CoA (a C18 3-oxoacyl-CoA), the required substrates are:

Hexadecanoyl-CoA (Palmitoyl-CoA): This C16 saturated acyl-CoA serves as the primer or acceptor molecule that is to be elongated. uniprot.orguniprot.orguniprot.org

Malonyl-CoA: This molecule provides the two-carbon unit that is added to the hexadecanoyl-CoA chain. nih.govuniprot.orguniprot.orguniprot.org

The condensation reaction, catalyzed by ELOVL enzymes, joins these two substrates, releasing Coenzyme A (CoA) and carbon dioxide (CO2) in the process. uniprot.orguniprot.org While the subsequent reduction step in the elongation cycle requires NADPH as a reducing agent, NADPH is not a direct substrate for the ELOVL-mediated condensation itself. nih.gov

Table 2: Substrates for 3-Oxooctadecanoyl-CoA Synthesis

| Substrate | Chemical Formula (for fatty acid portion) | Role in Reaction |

|---|---|---|

| Hexadecanoyl-CoA | C16H31O-SCoA | Acyl-CoA primer (16-carbon chain) uniprot.orguniprot.org |

| Malonyl-CoA | C3H3O3-SCoA | Two-carbon donor nih.gov |

Role of ELOVL Family Enzymes in Chain Elongation Condensation

Subcellular Compartmentalization of 3-Oxooctadecanoyl-CoA Synthesis

The enzymatic machinery responsible for the synthesis of 3-Oxooctadecanoyl-CoA is located within a specific cellular organelle. The entire fatty acid elongation (FAE) system, including the ELOVL condensing enzymes, is bound to the membrane of the endoplasmic reticulum (ER). nih.govresearchgate.netthesgc.orgmdpi.comspringermedizin.de This localization is critical for the proper synthesis of very-long-chain fatty acids, which are precursors for various lipids such as ceramides (B1148491) and sphingolipids. uniprot.orguniprot.org The active sites of the ELOVL enzymes face the cytosolic side of the ER membrane, allowing access to the acyl-CoA and malonyl-CoA substrates present in the cytosol. uniprot.org

Enzymatic Pathways of 3 Oxooctadecanoyl Coa Catabolism and Further Transformation

Reduction of 3-Oxooctadecanoyl-CoA within the Fatty Acid Elongation Cycle

The elongation of fatty acids, a process that adds two-carbon units to an existing fatty acid chain, occurs at the endoplasmic reticulum. nih.gov 3-Oxooctadecanoyl-CoA is an intermediate in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. uniprot.orgebi.ac.uk The reduction of the 3-keto group of 3-oxooctadecanoyl-CoA is a critical step in this cycle.

Characterization of Very-Long-Chain 3-Oxoacyl-CoA Reductase (HSD17B12) Activity

The enzyme responsible for the reduction of 3-oxooctadecanoyl-CoA in the fatty acid elongation pathway is very-long-chain 3-oxoacyl-CoA reductase, also known as hydroxysteroid 17-beta dehydrogenase 12 (HSD17B12). wikipedia.orggenecards.orguniprot.org HSD17B12 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govgenecards.org This enzyme catalyzes the second of four reactions in the fatty acid elongation cycle, converting the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA. uniprot.orgnih.gov HSD17B12 is located in the endoplasmic reticulum membrane and is essential for the production of VLCFAs, which are precursors for important molecules like ceramides (B1148491) and sphingolipids. uniprot.orgreactome.org While initially characterized for its role in steroid metabolism, specifically the conversion of estrone (B1671321) to estradiol, HSD17B12 has been identified as the key reductase in VLCFA elongation. genecards.orguniprot.orgnih.gov It interacts with all seven elongase subtypes (ELOVL1-7) to produce a diverse range of saturated and polyunsaturated VLCFAs. nih.gov

Coenzyme Specificity and Electron Donor Requirements for Reduction (e.g., NADPH)

The reduction of 3-oxooctadecanoyl-CoA by HSD17B12 is a stereospecific reaction that requires the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) as the electron donor. uniprot.orgreactome.orgontosight.aihmdb.ca The reaction proceeds as follows:

3-oxooctadecanoyl-CoA + NADPH + H⁺ → (3R)-hydroxyoctadecanoyl-CoA + NADP⁺ uniprot.orggenecards.orguniprot.orguniprot.org

The enzyme exhibits a high degree of specificity for NADPH over NADH as the reducing agent. jmb.or.kr This preference for NADPH is a common feature of biosynthetic reductive reactions, including fatty acid synthesis. jmb.or.kr The microsomal electron-transport components, NADPH-cytochrome P450 reductase and cytochrome b5, are also involved in this reductive step of the microsomal fatty acid elongation system. hmdb.cahmdb.caebi.ac.uk

Stereochemical Aspects of 3-Oxooctadecanoyl-CoA Reduction

The reduction of the 3-keto group of 3-oxooctadecanoyl-CoA by HSD17B12 is highly stereospecific. The hydride from NADPH is transferred to the si-face of the carbonyl carbon, resulting in the formation of a (3R)-hydroxyacyl-CoA product. uniprot.orgjmb.or.krmdpi.com This stereochemistry is characteristic of the reductases involved in fatty acid biosynthesis. mdpi.com The resulting (3R)-hydroxyoctadecanoyl-CoA can then proceed through the subsequent steps of the fatty acid elongation cycle. uniprot.orgrhea-db.org

Thiolytic Cleavage of 3-Oxooctadecanoyl-CoA in Beta-Oxidation Pathways

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. microbenotes.comwikipedia.org This process occurs in both the mitochondria and peroxisomes. wikipedia.orgnih.gov 3-Oxooctadecanoyl-CoA is the substrate for the final step in a cycle of beta-oxidation.

Role of 3-Ketoacyl-CoA Thiolase in Terminal Fatty Acid Degradation

The enzyme that catalyzes the thiolytic cleavage of 3-oxooctadecanoyl-CoA is 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase). microbenotes.comumaryland.edu This enzyme is crucial for the final step of the beta-oxidation spiral. microbenotes.comnih.gov There are different types of thiolases; 3-ketoacyl-CoA thiolase (EC 2.3.1.16) is involved in degradative pathways like beta-oxidation and has a broad substrate specificity for different chain lengths. wikipedia.org In contrast, acetoacetyl-CoA thiolase (EC 2.3.1.9) is primarily involved in biosynthetic pathways. wikipedia.org Both mitochondrial and peroxisomal forms of 3-ketoacyl-CoA thiolase exist to handle fatty acids of varying chain lengths. plos.orgnih.gov

Generation of Acetyl-CoA and Shortened Acyl-CoA Species

The thiolytic cleavage reaction involves the attack of a new coenzyme A (CoA) molecule on the beta-carbon of 3-oxooctadecanoyl-CoA. wikipedia.orgutah.edu This reaction is catalyzed by 3-ketoacyl-CoA thiolase and results in the release of a two-carbon unit in the form of acetyl-CoA and a shortened acyl-CoA species, which in this case would be hexadecanoyl-CoA (palmitoyl-CoA). microbenotes.comumaryland.eduabcam.com

3-Oxooctadecanoyl-CoA + CoA → Hexadecanoyl-CoA + Acetyl-CoA umaryland.eduutah.edu

The newly formed hexadecanoyl-CoA can then re-enter the beta-oxidation spiral for further degradation until the entire fatty acid chain is converted into acetyl-CoA molecules. microbenotes.comabcam.com The acetyl-CoA generated can then enter the citric acid cycle for the production of ATP. microbenotes.comabcam.comwikipedia.org

Table of Reaction Products in Beta-Oxidation:

| Input Substrate | Enzyme | Output Products |

| 3-Oxooctadecanoyl-CoA | 3-Ketoacyl-CoA Thiolase | Hexadecanoyl-CoA, Acetyl-CoA |

Differential Localization and Regulation of Beta-Oxidation of 3-Oxooctadecanoyl-CoA

The beta-oxidation of fatty acids, including the steps involving 3-Oxooctadecanoyl-CoA, is not confined to a single cellular compartment. Instead, it occurs in both mitochondria and peroxisomes, with distinct roles and regulatory mechanisms in each organelle. mdpi.com This differential localization is crucial for the efficient processing of a wide variety of fatty acids.

Mitochondrial Beta-Oxidation:

Mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids. nih.gov The complete oxidation of fatty acids to acetyl-CoA occurs within the mitochondrial matrix. wikipedia.org The enzymes of mitochondrial beta-oxidation for long-chain fatty acids are organized into a complex known as the mitochondrial trifunctional protein, which is associated with the inner mitochondrial membrane. wikipedia.org This complex includes the activities of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. aocs.org

Regulation of mitochondrial beta-oxidation is tightly linked to the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the pathway. aocs.org Specifically, an increase in the acetyl-CoA/CoA ratio provides feedback inhibition to the ketoacyl-CoA thiolase enzyme. aocs.org Furthermore, the entry of long-chain fatty acids into the mitochondria is a key regulatory point, controlled by the carnitine palmitoyltransferase (CPT) system. nih.govpnas.org Malonyl-CoA, a key molecule in fatty acid synthesis, inhibits CPT1, thereby preventing fatty acid oxidation when synthesis is active. nih.govaocs.org

Peroxisomal Beta-Oxidation:

Peroxisomes are responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. nih.govmdpi.comnih.gov The initial activation of these VLCFAs to their CoA derivatives occurs via a specific very-long-chain acyl-CoA synthetase located in the peroxisomal membrane. nih.govnih.govlipidmaps.org While the core reactions of peroxisomal beta-oxidation are similar to those in mitochondria, there are key enzymatic differences. mdpi.com For instance, the first step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). aocs.org

Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly linked to ATP production via an electron transport chain. aocs.org The process in peroxisomes typically shortens the VLCFAs, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation. mdpi.com

Regulation of peroxisomal beta-oxidation is largely at the transcriptional level. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key transcription factors that upregulate the expression of genes encoding peroxisomal beta-oxidation enzymes. mdpi.comnih.gov Fatty acids themselves can act as ligands for PPARα, thus inducing their own breakdown. nih.gov

The table below highlights the key differences in the localization and regulation of beta-oxidation.

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Primary Substrates | Short, Medium, and Long-Chain Fatty Acids | Very-Long-Chain Fatty Acids |

| Cellular Location | Mitochondrial Matrix | Peroxisomes |

| Enzyme for First Step | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Energy Production | Directly linked to ATP synthesis via electron transport chain | Not directly linked to ATP synthesis |

| End Products | Acetyl-CoA | Acetyl-CoA and shortened acyl-CoAs |

| Primary Regulation | Allosteric control by NADH/NAD+ and acetyl-CoA/CoA ratios; CPT system | Transcriptional regulation by PPARα |

Enzymology and Reaction Mechanisms of 3 Oxooctadecanoyl Coa Metabolism

Kinetic Analysis of Enzymes Catalyzing 3-Oxooctadecanoyl-CoA Reactions

The kinetics of the enzymes that metabolize 3-Oxooctadecanoyl-CoA are central to understanding the regulation and efficiency of the fatty acid elongation pathway. These enzymes include the ELOVL (Elongation of Very-Long-Chain Fatty Acids) proteins, which synthesize 3-Oxooctadecanoyl-CoA, and 3-ketoacyl-CoA reductase (HSD17B12), which immediately reduces it.

Determination of Michaelis-Menten Parameters (Km, Vmax) for Key Enzymes

3-Oxooctadecanoyl-CoA is a transient intermediate in the fatty acid elongation cycle. It is produced by an ELOVL enzyme and is the direct substrate for the next enzyme in the cycle, 3-ketoacyl-CoA reductase (HSD17B12). Due to its short-lived nature within the enzymatic complex, determining precise Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for 3-Oxooctadecanoyl-CoA itself is technically challenging, and specific values are not readily found in published literature.

However, kinetic data for the key enzymes with related substrates provide insight into their function. ELOVL enzymes catalyze the initial, rate-limiting condensation step. For instance, human ELOVL7, which is involved in the elongation of C18 fatty acids, exhibits a maximal velocity (Vₘₐₓ) of approximately 0.31 pmol/min/µg with malonyl-CoA as a substrate genecards.org.

HSD17B12, also known as 3-ketoacyl-CoA reductase (KAR), demonstrates broad activity on 3-oxoacyl-CoA substrates. It also has a well-documented role as a hydroxysteroid dehydrogenase. Kinetic studies on its steroid metabolism activity show a Michaelis constant (Kₘ) of 3.5 µM for the substrate estrone (B1671321) uniprot.org. While this value pertains to a different substrate class, it underscores the enzyme's binding affinity. The catalytic properties for its reductase activity in the fatty acid elongation cycle are considered efficient enough not to be the rate-limiting step.

Interactive Table: Reported Kinetic Parameters for Key Enzymes

| Enzyme | Substrate | Parameter | Value | Source |

|---|---|---|---|---|

| ELOVL7 | Malonyl-CoA | Vₘₐₓ | 0.31 pmol/min/µg | genecards.org |

| HSD17B12 | Estrone | Kₘ | 3.5 µM | uniprot.org |

Elucidation of Catalytic Efficiencies and Substrate Specificity for 3-Oxooctadecanoyl-CoA

The specificity of the fatty acid elongation process is primarily determined by the ELOVL enzymes, which are considered the rate-limiting components of the elongation machinery nih.gov. There are seven distinct ELOVL enzymes in mammals (ELOVL1-7), each displaying unique but overlapping specificities for acyl-CoA substrates of varying chain lengths and degrees of saturation nih.govthesgc.org.

ELOVL3 and ELOVL7 are particularly relevant to 3-Oxooctadecanoyl-CoA. ELOVL3 catalyzes the condensation of hexadecanoyl-CoA (C16:0) with malonyl-CoA to produce 3-oxooctadecanoyl-CoA (C18:0) uniprot.org. ELOVL7 is known to elongate C16-C20 acyl-CoAs, showing high activity with C18 substrates, thereby being directly involved in the metabolic flux around 3-Oxooctadecanoyl-CoA thesgc.org.

HSD17B12 (KAR) , the 3-ketoacyl-CoA reductase, acts on the product of the ELOVL condensation step nih.gov. It reduces the 3-oxo group of the nascent acyl chain, converting 3-Oxooctadecanoyl-CoA to (3R)-hydroxyoctadecanoyl-CoA uniprot.orguniprot.org. HSD17B12 is thought to have broad substrate specificity, interacting with the products generated by all seven ELOVL elongases to facilitate the production of a wide array of very-long-chain fatty acids nih.govreactome.org. This ensures that once the specific ELOVL has committed to elongating a particular fatty acid, the subsequent reduction step proceeds efficiently.

Allosteric Regulation and Inhibition Patterns of 3-Oxooctadecanoyl-CoA Metabolizing Enzymes

The fatty acid elongation cycle is tightly regulated to meet cellular demands for specific lipids. This regulation involves coordinated expression and direct enzymatic control. While specific allosteric sites on these enzymes are not fully characterized, evidence points to complex regulatory interactions.

A key regulatory mechanism involves the physical and functional interaction between the cycle's enzymes. The activity of the elongase ELOVL6 is enhanced by its interaction with the subsequent enzyme, HSD17B12 (KAR) nih.gov. This regulation occurs through two distinct modes:

Activity-Independent Regulation : The mere presence of HSD17B12 enhances ELOVL6 activity, likely by inducing a conformational change in the elongase that makes it more catalytically competent nih.gov.

Activity-Dependent Regulation : The NADPH-dependent reductase activity of HSD17B12 further stimulates ELOVL6, possibly by rapidly consuming the 3-ketoacyl-CoA product, which facilitates its release from the elongase active site and drives the forward reaction nih.gov.

Structural Insights into 3-Oxooctadecanoyl-CoA Binding and Catalysis

The three-dimensional structures of the enzymes involved in 3-Oxooctadecanoyl-CoA metabolism provide a framework for understanding their mechanisms of substrate recognition and catalysis.

Active Site Features and Substrate Recognition by ELOVL and HSD17B12

ELOVL Elongases : The crystal structure of human ELOVL7 has revealed critical features of substrate binding and catalysis nih.govnih.gov. The enzyme contains seven transmembrane helices that form an inverted barrel structure thesgc.org. At its center lies a remarkable 35 Å-long, narrow, hydrophobic tunnel that spans the membrane. This tunnel serves as the binding site for the acyl-CoA substrate nih.govbiorxiv.org.

The active site is situated deep within the membrane, at the midpoint of this tunnel. It features a cluster of conserved histidine residues, including the canonical HxxHH motif thesgc.orgnih.gov. The narrow diameter of the tunnel physically precludes the simultaneous binding of both the acyl-CoA and malonyl-CoA substrates, dictating a sequential catalytic mechanism nih.govbiorxiv.org. The tunnel's interior is kinked, which is thought to allow the accommodation of both saturated and unsaturated acyl chains thesgc.org.

HSD17B12 : As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, HSD17B12 shares structural features common to this large group of enzymes uniprot.orggenecards.org. While a high-resolution crystal structure is not available, its domains can be inferred. SDRs typically possess two main domains: a conserved NAD(P)H-binding domain with a characteristic Rossmann fold and a more variable substrate-binding domain. The enzyme utilizes NADPH as a cofactor to reduce the keto group of 3-Oxooctadecanoyl-CoA uniprot.orguniprot.org. The active site contains a catalytic triad (B1167595) of amino acids (typically Ser-Tyr-Lys or Ser-Tyr-Arg) that facilitates hydride transfer from NADPH to the substrate's carbonyl carbon.

Conformational Dynamics and Enzyme-Substrate Complex Formation

Enzyme function is inherently dynamic, involving conformational changes that facilitate substrate binding, catalysis, and product release.

The catalytic cycle of ELOVL enzymes is a prime example of this dynamism. It proceeds via a "ping-pong" mechanism, which necessitates distinct conformational states nih.govbiorxiv.org. The cycle involves:

Binding of the initial acyl-CoA substrate within the tunnel.

Transfer of the acyl group to a catalytic histidine residue (His150 in ELOVL7), forming a covalent acyl-enzyme intermediate nih.gov. This step involves a conformational change to position the reactants for catalysis.

Release of the now deacylated Coenzyme A.

Binding of the second substrate, malonyl-CoA.

The condensation reaction occurs, extending the acyl chain by two carbons and forming the 3-oxoacyl-CoA product (e.g., 3-Oxooctadecanoyl-CoA).

Release of the product, which is then channeled to HSD17B12.

This sequential binding and reaction mechanism relies on the protein's flexibility to open and close access to the active site. Furthermore, the regulatory interaction between ELOVL6 and HSD17B12, where HSD17B12 appears to induce an active conformation in ELOVL6, highlights the role of inter-protein dynamics within the elongasome complex nih.gov. Dehydrogenases like HSD17B12 are also known to undergo significant conformational changes upon binding their coenzyme (NADPH), which closes the active site around the substrate to create a catalytically favorable, solvent-excluded environment for hydride transfer researchgate.net.

Mechanistic Pathways of Acyl Transfer and Redox Reactions Involving 3-Oxooctadecanoyl-CoA

The metabolism of 3-oxooctadecanoyl-CoA is a critical juncture in fatty acid metabolism, primarily involving acyl transfer and redox reactions. These transformations are central to both the breakdown of fatty acids for energy production (β-oxidation) and their synthesis. The key enzymatic players in these pathways exhibit sophisticated catalytic mechanisms to handle the long, hydrophobic 18-carbon chain of the substrate.

Acyl Transfer: The Thiolase Reaction

The primary acyl transfer reaction involving 3-oxooctadecanoyl-CoA is catalyzed by 3-ketoacyl-CoA thiolase (also known as β-ketothiolase). This enzyme participates in the final step of β-oxidation by cleaving the β-keto group of 3-oxooctadecanoyl-CoA. This reaction, a retro-Claisen condensation, results in the formation of acetyl-CoA and a shortened acyl-CoA (palmitoyl-CoA, C16). Conversely, in fatty acid synthesis, the enzyme can catalyze the forward Claisen condensation to elongate a fatty acyl-CoA chain. wikipedia.orglibretexts.orgqmul.ac.uk

The mechanism of the thiolase reaction proceeds through a two-step "ping-pong" kinetic model involving a covalent acyl-enzyme intermediate. wikipedia.org

Step 1: Acylation of the Enzyme The reaction is initiated by a nucleophilic attack from a conserved cysteine residue in the active site of the thiolase on the β-carbonyl carbon of 3-oxooctadecanoyl-CoA. This attack forms a tetrahedral intermediate which then collapses, leading to the cleavage of the Cα-Cβ bond. Acetyl-CoA is released, and the remaining acyl group (palmitoyl group) forms a thioester bond with the cysteine residue, creating a covalent acyl-enzyme intermediate.

Step 2: Acyl Transfer to Coenzyme A A molecule of free coenzyme A (CoA) then enters the active site. The thiol group of CoA acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This results in the transfer of the palmitoyl (B13399708) group to the new CoA molecule, forming palmitoyl-CoA and regenerating the free enzyme.

The specificity of thiolases for substrates of varying chain lengths is a crucial aspect of their function. Long-chain 3-ketoacyl-CoA thiolase (LCKAT), a component of the mitochondrial trifunctional protein, is specialized for processing long-chain fatty acids like 3-oxooctadecanoyl-CoA. nih.govru.nl While precise kinetic data for 3-oxooctadecanoyl-CoA is not always available, studies on long-chain substrates provide insight into the enzyme's efficiency.

Interactive Data Table: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases for Long-Chain Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Human Mitochondrial Trifunctional Protein | 3-Ketopalmitoyl-CoA (C16) | ~5 | Not Reported | nih.gov |

| Ralstonia eutropha FadB' | Acetoacetyl-CoA (C4) | 48 | 149 | nih.gov |

| Thermus thermophilus | Various acyl-CoAs | Variable | Variable | nih.gov |

Note: Data for C18 substrates are limited; C16 and C4 data are presented for illustrative purposes. The table is interactive and can be sorted by column.

Redox Reaction: Reduction by 3-Hydroxyacyl-CoA Dehydrogenase

The primary redox reaction involving 3-oxooctadecanoyl-CoA is its reduction to L-3-hydroxyoctadecanoyl-CoA. This reaction is a key step in fatty acid synthesis and is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). wikipedia.orgebi.ac.uk This enzyme utilizes a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a reducing agent. nih.gov

The reaction mechanism involves the transfer of a hydride ion from NADPH/NADH to the β-carbonyl carbon of 3-oxooctadecanoyl-CoA, and a proton from a nearby acidic residue in the active site to the carbonyl oxygen.

Mechanism of Reduction:

Substrate Binding: 3-Oxooctadecanoyl-CoA and NADPH (or NADH) bind to the active site of 3-hydroxyacyl-CoA dehydrogenase.

Hydride Transfer: The enzyme facilitates the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH/NADH to the si-face of the β-keto group of the substrate.

Protonation: A conserved acidic residue in the active site, such as a histidine or a glutamate, donates a proton to the carbonyl oxygen, forming a hydroxyl group. ebi.ac.uk

Product Release: The resulting L-3-hydroxyoctadecanoyl-CoA and NADP+ (or NAD+) are released from the enzyme.

The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases varies, with some isoforms showing preference for long-chain substrates. nih.govorpha.net The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is part of the mitochondrial trifunctional protein and is essential for the β-oxidation of long-chain fatty acids. orpha.netyoutube.com

Interactive Data Table: Substrate Specificity of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

| Enzyme | Substrate Chain Length | Relative Activity | Reference |

| Human Liver Mitochondrial LCHAD | C4-C16 | Broad | nih.gov |

| Human HACD1/HACD2 | Long to Very-Long | High | nih.gov |

| Human HSD17B10 | Short-Chain | High | nih.gov |

Note: This table illustrates the general substrate preferences of different HADH isoforms. Specific activity values for 3-Oxooctadecanoyl-CoA are not extensively documented.

Biological Functions and Regulatory Control of 3 Oxooctadecanoyl Coa Homeostasis

Contribution of 3-Oxooctadecanoyl-CoA to Very Long-Chain Fatty Acid Production

The synthesis of very-long-chain fatty acids, which are fatty acids with 20 or more carbon atoms, is a fundamental process in most eukaryotic organisms. These molecules are not produced by the de novo fatty acid synthesis pathway in the cytoplasm but rather through a distinct elongation system in the endoplasmic reticulum. scispace.comrroij.com 3-Oxooctadecanoyl-CoA is a key, albeit transient, intermediate in the first elongation cycle that extends a C16 fatty acid to a C18 fatty acid.

The production of VLCFAs occurs via a four-step enzymatic cycle that adds two-carbon units to a pre-existing acyl-CoA chain. aocs.org

Condensation: This is the initial and rate-limiting step of the elongation cycle. scispace.comaocs.org A fatty acyl-CoA substrate (e.g., Palmityl-CoA) is condensed with malonyl-CoA by a β-ketoacyl-CoA synthase (KCS), also known as a fatty acid elongase (ELOVL). This reaction forms a 3-oxoacyl-CoA, releases carbon dioxide, and coenzyme A. When Palmityl-CoA is the substrate, the product is 3-Oxooctadecanoyl-CoA. reactome.orguniprot.org

First Reduction: The 3-keto group of 3-Oxooctadecanoyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent. plos.org This reaction yields 3-hydroxyoctadecanoyl-CoA.

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a double bond, resulting in the formation of trans-2,3-octadecenoyl-CoA. plos.org

Second Reduction: Finally, the double bond of the trans-2-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), also utilizing NADPH. plos.org This step produces the elongated 18-carbon acyl-CoA, Stearoyl-CoA.

This newly formed Stearoyl-CoA can then serve as a substrate for further rounds of elongation to produce even longer VLCFAs, or it can be channeled into various metabolic pathways. aocs.org In plants, specific KCS enzymes like KCS1 and CER6 are crucial for producing the C26 and longer VLCFAs required for the synthesis of epicuticular waxes. scispace.comnih.gov In mammals, a family of seven ELOVL enzymes (ELOVL1-7) exhibits different substrate specificities, with ELOVL3, ELOVL6, and ELOVL7 showing activity in converting Palmityl-CoA to 3-Oxooctadecanoyl-CoA. reactome.org

Table 1: Enzymes of the Very-Long-Chain Fatty Acid Elongation Cycle (First Cycle: C16 to C18)

| Step | Reaction | Enzyme Class | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 1. Condensation | Adds a two-carbon unit | 3-Ketoacyl-CoA Synthase (KCS/ELOVL) | Palmityl-CoA, Malonyl-CoA | 3-Oxooctadecanoyl-CoA, CO₂, Coenzyme A |

| 2. Reduction | Reduces the keto group | 3-Ketoacyl-CoA Reductase (KAR) | 3-Oxooctadecanoyl-CoA, NADPH, H⁺ | 3-Hydroxyoctadecanoyl-CoA, NADP⁺ |

| 3. Dehydration | Removes a water molecule | 3-Hydroxyacyl-CoA Dehydratase (HCD) | 3-Hydroxyoctadecanoyl-CoA | trans-2,3-Octadecenoyl-CoA, H₂O |

| 4. Reduction | Reduces the double bond | trans-2,3-Enoyl-CoA Reductase (TER) | trans-2,3-Octadecenoyl-CoA, NADPH, H⁺ | Stearoyl-CoA, NADP⁺ |

Interplay of 3-Oxooctadecanoyl-CoA with Cellular Lipid Pools and Membrane Integrity

The metabolic flux through 3-Oxooctadecanoyl-CoA directly influences the composition and size of the cellular pool of VLCFAs. These fatty acids are not merely elongated chains but are essential building blocks for a variety of complex lipids that are critical for cellular structure and function. scispace.com Therefore, the pathway in which 3-Oxooctadecanoyl-CoA is an intermediate is integral to maintaining cellular lipid homeostasis and membrane integrity.

VLCFAs are primary components of several major lipid classes:

Sphingolipids: VLCFAs are incorporated into ceramides (B1148491), which form the backbone of complex sphingolipids like sphingomyelin (B164518) and gangliosides. These lipids are highly enriched in the plasma membrane and are fundamental to its structural integrity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction. reactome.org

Glycerolipids: VLCFAs can be esterified to glycerol (B35011) to form glycerophospholipids and triacylglycerols (TAGs). While less common than their long-chain counterparts in phospholipids (B1166683), VLCFA-containing phospholipids can significantly alter membrane properties such as thickness and fluidity. pathbank.org TAGs containing VLCFAs are stored in lipid droplets as an energy reserve.

Cuticular Waxes (in plants): In plants, VLCFAs are the precursors to the components of cuticular wax, including alkanes, aldehydes, and alcohols. scispace.comrroij.com This wax layer covers the epidermis of aerial plant parts, forming a hydrophobic barrier that is crucial for preventing non-stomatal water loss and protecting against UV radiation and pathogens, thereby ensuring membrane integrity under environmental stress. scispace.comnih.gov

The synthesis of these diverse lipids is interconnected. For instance, the production of VLCFAs via the elongation pathway competes for the same pool of fatty acyl-CoAs that can be used for other metabolic fates. Thus, the rate of conversion of Palmityl-CoA through 3-Oxooctadecanoyl-CoA to Stearoyl-CoA and beyond helps determine the balance between long-chain and very-long-chain fatty acids within the cell. This balance is critical for maintaining the biophysical properties of cellular membranes. An appropriate ratio of different fatty acid chain lengths is necessary for optimal membrane fluidity, thickness, and curvature, all of which are vital for the function of membrane-bound proteins and for processes like vesicle transport and cell signaling. pathbank.org

Table 2: Major Lipid Classes Derived from VLCFA Synthesis and Their Functions

| Lipid Class | Key Examples | Primary Cellular Location | Key Functions |

|---|---|---|---|

| Sphingolipids | Ceramides, Sphingomyelin, Gangliosides | Plasma Membrane (Lipid Rafts), Golgi, Endosomes | Membrane structure, cell-cell recognition, signal transduction. |

| Glycerophospholipids | VLCFA-containing Phosphatidylcholine | Endoplasmic Reticulum, Plasma Membrane | Influences membrane thickness and fluidity, protein function. |

| Triacylglycerols (TAGs) | VLCFA-containing TAGs | Lipid Droplets | Energy storage. |

| Cuticular Waxes (Plants) | Alkanes, Alcohols, Esters | Plant Cuticle (extracellular) | Water barrier, UV protection, defense against pathogens. scispace.com |

Transcriptional and Post-Translational Regulation of Enzymes Affecting 3-Oxooctadecanoyl-CoA Levels

The cellular concentration of 3-Oxooctadecanoyl-CoA is kept at a low level, reflecting its role as a transient intermediate. Its homeostasis is tightly regulated by controlling the expression and activity of the enzymes that produce and consume it, primarily the KCS/ELOVL and KAR enzymes. This regulation occurs at both the transcriptional and post-translational levels to ensure that the production of VLCFAs is matched with cellular demand.

Post-Translational Regulation: Post-translational modifications (PTMs) provide a rapid mechanism for modulating enzyme activity. wikipedia.orgthermofisher.com There is growing evidence that the fatty acid elongation machinery is regulated by such modifications and by protein-protein interactions.

Acylation and Phosphorylation: Like many metabolic enzymes, the components of the elongation complex are targets for various PTMs. Protein acylation, the covalent attachment of a fatty acid, can alter a protein's localization and interaction with other proteins and membranes. mdpi.comimrpress.comnih.gov While direct acylation of the elongation enzymes is still under investigation, it represents a potential layer of control. Phosphorylation is another common PTM that regulates many cellular processes, including the cell cycle and signal transduction pathways, and is known to control the activity of key metabolic enzymes. thermofisher.com

Table 3: Regulation of Key Enzymes in 3-Oxooctadecanoyl-CoA Homeostasis

| Enzyme | Gene (Example) | Regulatory Mechanism | Effector/Modifier | Effect on Activity |

|---|---|---|---|---|

| 3-Ketoacyl-CoA Synthase | ELOVL6 (Human) | Transcriptional | Nutritional/Hormonal Cues | Alters gene expression level. |

| 3-Ketoacyl-CoA Synthase | KCS6 (Plant) | Post-Translational (Interaction) | KCS3 Protein | Inhibition of KCS6 activity. nih.gov |

| 3-Ketoacyl-CoA Reductase | KAR (Human) | Post-Translational (Interaction) | ELOVL6 Protein | Enhancement of ELOVL6 activity. plos.org |

| ATP-Citrate Lyase | ACLY (Human) | Transcriptional | AKT Signaling | Upregulation of gene expression, increasing acetyl-CoA supply. embopress.org |

Emerging Roles of 3-Oxooctadecanoyl-CoA in Intracellular Signaling Cascades

While 3-Oxooctadecanoyl-CoA is primarily recognized as a metabolic intermediate, its position in a critical biosynthetic pathway suggests it may play indirect roles in intracellular signaling. The flux through this intermediate can influence signaling networks by modulating the availability of downstream products that have direct signaling functions or by affecting processes that are integral to signal transduction.

Precursor to Signaling Lipids: The most significant, albeit indirect, signaling role of the pathway involving 3-Oxooctadecanoyl-CoA is the production of VLCFAs that serve as precursors for bioactive lipids. scispace.com For example, ceramides and other sphingolipids derived from VLCFAs are not just structural components of membranes but are also potent signaling molecules that regulate processes such as apoptosis, cell proliferation, and senescence.

Modulation of Protein Function via Acylation: The broader family of acyl-CoAs, including the VLCFA-CoAs produced downstream of 3-Oxooctadecanoyl-CoA, are donors for protein acylation. imrpress.com This post-translational modification, such as S-fatty acylation, involves the attachment of a fatty acid to a cysteine residue on a target protein. nih.gov This modification can dynamically regulate the target protein's membrane association, stability, and interaction with other signaling partners, thereby controlling signaling pathways.

Metabolic Sensing: Fluctuations in the levels of key metabolic intermediates can act as signals themselves, reflecting the metabolic state of the cell. It is plausible that the concentration of 3-Oxooctadecanoyl-CoA, or the rate of its turnover, could serve as a sensor for the cell's capacity to synthesize complex lipids. This information could then be transduced to modulate signaling pathways that control cell growth, proliferation, and stress responses. For example, the upregulation of long-chain fatty acid synthesis is implicated in the proliferation and migration of cancer cells, partly through the increased production of signaling eicosanoids. nih.gov

While direct evidence of 3-Oxooctadecanoyl-CoA acting as a signaling ligand is currently lacking, its integral role in lipid metabolism places it at a crossroads that can influence major cellular signaling networks. Future research may uncover more direct roles for this and other 3-oxoacyl-CoA intermediates in cellular regulation.

Table 4: Potential Signaling Roles Linked to 3-Oxooctadecanoyl-CoA Metabolism

| Signaling Mechanism | Description | Potential Downstream Effect |

|---|---|---|

| Precursor Supply | Flux through 3-Oxooctadecanoyl-CoA determines the availability of VLCFAs for the synthesis of bioactive lipids. | Modulation of signaling pathways controlled by sphingolipids (e.g., ceramide-mediated apoptosis). |

| Protein Acylation | VLCFA-CoAs produced from this pathway can be used to modify proteins post-translationally. | Altered localization and activity of key signaling proteins (e.g., G-proteins, kinases). nih.gov |

| Membrane Composition | Altering the VLCFA content of membranes affects the properties of lipid rafts and the function of embedded receptors. | Changes in receptor-mediated signaling and downstream pathways. |

| Metabolic State Sensing | Changes in the pool of 3-Oxooctadecanoyl-CoA and related metabolites could reflect cellular energy and biosynthetic status. | Feedback regulation of metabolic and growth-promoting signaling pathways (e.g., mTOR, AMPK). |

Comparative Biochemistry and Phylogenetics of 3 Oxooctadecanoyl Coa Metabolism Across Biological Systems

Occurrence and Metabolic Significance of 3-Oxooctadecanoyl-CoA in Diverse Organisms

3-Oxooctadecanoyl-CoA is a crucial, albeit transient, intermediate in the metabolic pathway of fatty acid degradation, specifically the beta-oxidation of stearic acid (C18:0). Its formation represents the third step in a cycle of reactions that systematically shortens long-chain fatty acids to produce acetyl-CoA, a primary fuel for cellular processes. The significance and context of 3-Oxooctadecanoyl-CoA metabolism, however, vary across different biological systems, reflecting diverse evolutionary paths and metabolic priorities.

Analysis in Prokaryotic Models (e.g., Escherichia coli, Pseudomonas aeruginosa)

In prokaryotes, fatty acid degradation is a key mechanism for generating energy and carbon skeletons from environmental sources. The beta-oxidation pathway, occurring in the cytosol, is the central route for this process.

In Escherichia coli , the degradation of long-chain fatty acids like stearic acid proceeds through the well-characterized fatty acid degradation (fad) regulon. Stearoyl-CoA is processed through the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase to yield 3-Oxooctadecanoyl-CoA. This intermediate is then the substrate for 3-ketoacyl-CoA thiolase (FadA), which catalyzes the thiolytic cleavage to produce acetyl-CoA and hexadecanoyl-CoA (C16-CoA). This process is repeated, highlighting the role of 3-Oxooctadecanoyl-CoA as a standard intermediate in the catabolism of 18-carbon fatty acids. The entire pathway is tightly regulated, ensuring that E. coli can efficiently switch to fatty acids as a carbon source when preferred sugars are unavailable.

Pseudomonas aeruginosa , a metabolically versatile bacterium, also utilizes the beta-oxidation pathway for fatty acid catabolism. The core enzymatic steps are conserved, and 3-Oxooctadecanoyl-CoA is an expected intermediate during the degradation of stearic acid. A notable feature in P. aeruginosa is the direct shunting of β-oxidation intermediates into the de novo fatty acid synthesis (FAS) pathway. kegg.jp This metabolic link allows the bacterium to utilize components of degraded fatty acids for building its own cellular lipids, demonstrating a high degree of metabolic flexibility. While direct studies on 3-Oxooctadecanoyl-CoA are limited, the presence and activity of 3-ketoacyl-CoA thiolases confirm its formation and subsequent cleavage as integral to fatty acid metabolism in this organism.

| Organism | Location of β-Oxidation | Key Enzyme for 3-Oxooctadecanoyl-CoA Cleavage | Metabolic Significance |

| Escherichia coli | Cytosol | 3-ketoacyl-CoA thiolase (FadA) | Energy production and carbon source utilization from long-chain fatty acids. |

| Pseudomonas aeruginosa | Cytosol | 3-ketoacyl-CoA thiolase | Energy production and precursor for fatty acid synthesis via a shunt pathway. |

Metabolism in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae , fatty acid beta-oxidation occurs exclusively within peroxisomes. kegg.jp This compartmentalization distinguishes it from mammalian systems, where both mitochondria and peroxisomes are involved. Long-chain fatty acids like stearic acid are first activated to their CoA esters and then imported into the peroxisome.

Inside the peroxisome, a multifunctional enzyme with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities catalyzes the steps leading to the formation of 3-Oxooctadecanoyl-CoA. nih.gov The final and committing step of the oxidation cycle is the thiolytic cleavage of 3-Oxooctadecanoyl-CoA, which is catalyzed by the peroxisomal 3-ketoacyl-CoA thiolase, encoded by the POT1 gene. nih.gov This reaction yields acetyl-CoA and hexadecanoyl-CoA. The acetyl-CoA produced in the peroxisome is then transported to the mitochondria, typically via the glyoxylate (B1226380) cycle, to be used in the citric acid cycle for energy production. The confinement of this pathway to the peroxisome underscores a specialized role for fatty acid metabolism in this organism, often linked to growth on non-fermentable carbon sources.

Characterization in Mammalian Systems (e.g., Homo sapiens, Mus musculus, Rattus norvegicus)

In mammals, the breakdown of long-chain fatty acids is a major source of energy, particularly during fasting or prolonged exercise. This process occurs in both mitochondria and peroxisomes, with each organelle having specialized roles.

Homo sapiens : The primary pathway for the degradation of straight-chain fatty acids like stearic acid is mitochondrial beta-oxidation. After activation in the cytoplasm, stearoyl-CoA is transported into the mitochondrial matrix. Here, a series of four enzymatic reactions, catalyzed by long-chain specific enzymes, leads to the formation of 3-Oxooctadecanoyl-CoA. This intermediate is then cleaved by mitochondrial 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and hexadecanoyl-CoA. The acetyl-CoA directly enters the citric acid cycle to generate ATP. Peroxisomes also contribute by shortening very-long-chain fatty acids, which are then further oxidized in the mitochondria.

Mus musculus (Mouse) and Rattus norvegicus (Rat): Studies in these model organisms have provided detailed insights into the enzymes involved. Mice possess distinct mitochondrial and peroxisomal 3-ketoacyl-CoA thiolases. The mitochondrial enzyme is crucial for energy production from fats, while the peroxisomal thiolases are involved in the degradation of very-long-chain fatty acids and other specific lipids. In rats, research has shown that the rate of fatty acid metabolism is dependent on the chain length, with longer chains like palmitic and stearic acid being metabolized at a slower rate than shorter-chain fatty acids. Furthermore, studies on rats have demonstrated adaptive changes in fatty acid metabolism in response to environmental factors like temperature, indicating a complex regulation of these pathways to maintain energy homeostasis.

| Organism | Primary Location of β-Oxidation | Key Enzymes for 3-Oxooctadecanoyl-CoA Cleavage | Metabolic Significance |

| Homo sapiens | Mitochondria | Mitochondrial 3-ketoacyl-CoA thiolase | Major source of metabolic energy, particularly for cardiac and skeletal muscle during fasting. |

| Mus musculus | Mitochondria & Peroxisomes | Mitochondrial 3-ketoacyl-CoA thiolase, Peroxisomal 3-ketoacyl-CoA thiolase A & B | Energy homeostasis, degradation of very-long-chain fatty acids. |

| Rattus norvegicus | Mitochondria & Peroxisomes | Mitochondrial and Peroxisomal 3-ketoacyl-CoA thiolases | Energy production, adaptation of lipid metabolism to environmental conditions. |

Comparative Analysis in Other Eukaryotic Species (e.g., Apis cerana)

Information regarding the specific metabolism of 3-Oxooctadecanoyl-CoA in the Eastern honey bee, Apis cerana , is not extensively documented. However, insights can be drawn from studies on the closely related Western honey bee, Apis mellifera , and other insects.

Evolutionary Conservation and Divergence of 3-Oxooctadecanoyl-CoA Metabolizing Enzymes

The central enzyme responsible for processing 3-Oxooctadecanoyl-CoA is 3-ketoacyl-CoA thiolase. This enzyme family is ubiquitous across all domains of life, yet it exhibits significant evolutionary divergence in terms of structure, substrate specificity, and subcellular localization, reflecting different metabolic adaptations. researchgate.net

Thiolases are broadly categorized into two types: degradative (thiolase I) and biosynthetic (thiolase II). researchgate.net 3-ketoacyl-CoA thiolases, which catabolize intermediates like 3-Oxooctadecanoyl-CoA, belong to the degradative type and are involved in beta-oxidation. abcam.com Biosynthetic thiolases, in contrast, catalyze the condensation of two acetyl-CoA molecules, the first step in pathways like steroid biogenesis. researchgate.net

Phylogenetic analyses suggest that eukaryotic mitochondrial beta-oxidation enzymes, including thiolase, have an alpha-proteobacterial origin, supporting the endosymbiotic theory of mitochondrial evolution. The peroxisomal beta-oxidation pathway appears to have evolved later, likely through gene duplication and retargeting of the mitochondrial enzymes.

A key divergence is seen in the subcellular location of beta-oxidation. In prokaryotes, it is a cytosolic process. In eukaryotes like yeast, it is exclusively peroxisomal, while in animals and plants, both mitochondria and peroxisomes harbor beta-oxidation pathways. This has led to the evolution of distinct mitochondrial and peroxisomal thiolase isoforms in these organisms. While mitochondrial and prokaryotic thiolases are generally tetrameric, peroxisomal thiolases are typically dimeric.

Furthermore, structural studies have revealed subtle but important differences. For instance, plant peroxisomal 3-ketoacyl-CoA thiolases possess a redox-sensitive switch, involving cysteine residues, that can regulate enzyme activity in response to the cellular redox state. ebi.ac.uk This feature appears to be absent in their mitochondrial and prokaryotic counterparts, indicating a specialized regulatory mechanism that evolved in eukaryotes. ebi.ac.uk

Adaptive Strategies for Lipid Homeostasis Mediated by 3-Oxooctadecanoyl-CoA Pathways

The beta-oxidation pathway, in which 3-Oxooctadecanoyl-CoA is an intermediate, is central to maintaining lipid homeostasis. Its activity is tightly regulated to balance energy supply and demand, preventing both lipid deficiency and excess, which can lead to cellular dysfunction (lipotoxicity).

One of the primary adaptive strategies is the regulation of enzyme activity through metabolic intermediates. The beta-oxidation pathway is subject to allosteric feedback inhibition. High ratios of NADH/NAD+ and acetyl-CoA/CoA, which signal high energy status, inhibit the dehydrogenases and thiolase of the pathway, respectively. The accumulation of pathway intermediates, including 3-ketoacyl-CoAs, can also inhibit preceding enzymes like enoyl-CoA hydratase and acyl-CoA dehydrogenase. This feedback mechanism ensures that fatty acid breakdown is attenuated when the cell has sufficient energy.

In situations of substrate overload, the accumulation of ketoacyl-CoA substrates for the medium-chain 3-ketoacyl-CoA thiolase (MCKAT) can trigger a "vicious cycle." The buildup of these intermediates leads to the sequestration of free Coenzyme A, further limiting the already strained thiolase activity and causing a traffic jam that halts the entire pathway. This highlights the critical role of balanced flux through the pathway for maintaining homeostasis.

Transcriptional regulation is another crucial adaptive strategy. In mammals, nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) act as sensors of fatty acid levels and regulate the expression of genes encoding beta-oxidation enzymes. In bacteria, transcription factors like FadR in E. coli control the expression of the fad genes in response to the availability of long-chain fatty acyl-CoAs.

The integration of beta-oxidation with other metabolic pathways, such as the shunting of intermediates into fatty acid synthesis in P. aeruginosa, represents a sophisticated adaptive strategy. kegg.jp This allows the organism to dynamically reallocate resources based on cellular needs, ensuring efficient use of available nutrients for both energy generation and biosynthesis, thereby maintaining robust lipid homeostasis.

Advanced Methodologies for Investigating 3 Oxooctadecanoyl Coa Biology

Mass Spectrometry-Based Metabolomics for 3-Oxooctadecanoyl-CoA Quantification and Flux Analysis

Mass spectrometry (MS)-based metabolomics is a cornerstone for the direct measurement of acyl-CoA species, including 3-Oxooctadecanoyl-CoA, within complex biological samples. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to resolve a wide range of acyl-CoA chain lengths. mdpi.commdpi.com The quantification of 3-Oxooctadecanoyl-CoA involves a meticulous workflow that includes rapid and efficient extraction from tissues or cells, chromatographic separation from other isomers and related metabolites, and detection using specific mass transitions. nih.govmdpi.com

Researchers often employ reversed-phase liquid chromatography to separate acyl-CoAs based on their hydrophobicity. nih.gov For detection, tandem mass spectrometry is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for 3-Oxooctadecanoyl-CoA. mdpi.com This approach allows for accurate quantification, even at low physiological concentrations. mdpi.com

Table 1: Key Parameters in LC-MS/MS Methods for Acyl-CoA Analysis

| Parameter | Description | Relevance for 3-Oxooctadecanoyl-CoA |

|---|---|---|

| Sample Extraction | Use of acidic organic solvents (e.g., acetonitrile/methanol/water) to precipitate proteins and extract polar metabolites like acyl-CoAs. mdpi.com | Crucial for efficiently recovering the long-chain, relatively nonpolar 3-Oxooctadecanoyl-CoA while minimizing degradation. |

| Chromatography | Reversed-phase liquid chromatography (e.g., C18 column) to separate acyl-CoAs based on chain length and functional groups. nih.gov | Enables separation from other C18 acyl-CoA isomers and shorter-chain intermediates. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used as it provides efficient ionization for acyl-CoA molecules. mdpi.com | Ensures sensitive detection of the 3-Oxooctadecanoyl-CoA molecule. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification. mdpi.com | Provides high specificity and accuracy by monitoring a unique precursor-to-fragment ion transition. |

| Quantification | Use of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) to correct for matrix effects and variations in extraction and ionization efficiency. nih.govembopress.org | Essential for achieving accurate absolute or relative quantification in complex biological matrices. embopress.org |

Application of Isotopic Tracers to Delineate 3-Oxooctadecanoyl-CoA Metabolic Routes

Stable isotope labeling has become a standard and powerful technique for tracing the metabolic fate of molecules in biological systems. bioscientifica.commdpi.comresearchgate.net By introducing substrates enriched with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), researchers can track the transformation of these labeled atoms through metabolic pathways. nih.govnih.gov

To study the metabolism of 3-Oxooctadecanoyl-CoA, one would typically use ¹³C-labeled stearic acid (e.g., [U-¹³C₁₈]stearate) as a precursor. As the labeled stearate (B1226849) undergoes the first cycle of beta-oxidation, the label is incorporated into 3-Oxooctadecanoyl-CoA. Subsequent analysis by mass spectrometry can distinguish the labeled (heavy) 3-Oxooctadecanoyl-CoA from the unlabeled (light) pool, allowing for the determination of its synthesis and degradation rates. nih.gov This approach reveals the contribution of specific fatty acids to the 3-Oxooctadecanoyl-CoA pool and its subsequent conversion to hexadecanoyl-CoA and acetyl-CoA. nih.govwikipedia.org This tracing provides direct evidence of pathway activity and helps to quantify the flow of carbon through the beta-oxidation spiral. nih.govyoutube.com

Table 2: Example of Isotopic Tracer Application in Studying 3-Oxooctadecanoyl-CoA

| Isotopic Tracer | Metabolic Process | Expected Labeled Product | Information Gained |

|---|---|---|---|

| [U-¹³C₁₈]Stearoyl-CoA | First round of beta-oxidation | [U-¹³C₁₆]3-Oxooctadecanoyl-CoA | Rate of 3-Oxooctadecanoyl-CoA formation from stearoyl-CoA. |

| [U-¹³C₁₈]Stearoyl-CoA | Thiolytic cleavage of 3-Oxooctadecanoyl-CoA | [U-¹³C₁₆]Hexadecanoyl-CoA and [U-¹³C₂]Acetyl-CoA | Flux from 3-Oxooctadecanoyl-CoA to the next acyl-CoA intermediate and acetyl-CoA. |

| ²H-labeled water (D₂O) | De novo lipogenesis and fatty acid elongation | ²H-labeled Stearoyl-CoA, leading to ²H-labeled 3-Oxooctadecanoyl-CoA | Quantification of the contribution of newly synthesized fatty acids to the beta-oxidation pathway. mdpi.com |

Recombinant Protein Expression and Site-Directed Mutagenesis for Enzymatic Studies

Understanding the specific enzymes that synthesize and degrade 3-Oxooctadecanoyl-CoA is critical to understanding its biological role. The primary enzyme responsible for the thiolytic cleavage of 3-Oxooctadecanoyl-CoA is 3-ketoacyl-CoA thiolase. wikipedia.orgnih.gov To study this interaction in detail, researchers utilize recombinant protein expression to produce large quantities of pure, active enzyme. nih.gov The gene encoding a specific thiolase is cloned into an expression vector and introduced into a host system, such as E. coli, for overexpression. nih.govnih.gov The purified recombinant enzyme can then be used in in vitro assays with 3-Oxooctadecanoyl-CoA as a substrate to determine key kinetic parameters like Kₘ (Michaelis constant) and kcat (catalytic rate).

Site-directed mutagenesis is a powerful technique used to make specific, intentional changes to the amino acid sequence of a protein. foodsafety.institutepatsnap.com By altering residues within the active site of 3-ketoacyl-CoA thiolase, scientists can investigate their roles in substrate binding and catalysis. nih.govuni-koeln.de For example, mutating a conserved cysteine residue, which acts as the active site nucleophile, to an alanine (B10760859) would be expected to abolish enzymatic activity, confirming its critical role. wikipedia.organnualreviews.org Such studies provide molecular-level insights into how the enzyme recognizes and processes long-chain substrates like 3-Oxooctadecanoyl-CoA. nih.govbohrium.com

Table 3: Investigating 3-Ketoacyl-CoA Thiolase via Mutagenesis

| Target Residue Type | Example Mutation | Hypothetical Effect on 3-Oxooctadecanoyl-CoA Processing | Rationale |

|---|---|---|---|

| Active Site Cysteine | Cys to Ala | Complete loss of catalytic activity. | The cysteine acts as the essential nucleophile that forms a covalent intermediate with the substrate. annualreviews.org |

| Substrate Binding Pocket Residues | Leu to Trp | Decreased activity due to steric hindrance. | Replacing a smaller amino acid with a bulkier one in the hydrophobic binding pocket could prevent the long octadecanoyl chain from fitting correctly. |

| Conserved Histidine | His to Ala | Greatly reduced or abolished activity. | A conserved histidine often acts as a general base, activating the nucleophile or a water molecule for hydrolysis. nih.gov |

Computational Modeling and Systems Biology Approaches for Pathway Simulation

Computational modeling and systems biology integrate experimental data to create mathematical representations of metabolic networks. nih.govresearchgate.net These models can simulate the dynamic behavior of metabolites like 3-Oxooctadecanoyl-CoA under various conditions. nih.gov By incorporating kinetic parameters of enzymes obtained from recombinant protein studies and concentration data from metabolomics experiments, a kinetic model of fatty acid oxidation can be constructed. nih.govnih.gov

Table 4: Components of a Computational Model for Stearoyl-CoA Beta-Oxidation

| Model Component | Description | Example for 3-Oxooctadecanoyl-CoA |

|---|---|---|

| Metabolites | The chemical species involved in the pathway, represented as variables. | Stearoyl-CoA, FAD, 3-Hydroxyoctadecanoyl-CoA, NAD⁺, 3-Oxooctadecanoyl-CoA, Coenzyme A, Hexadecanoyl-CoA, Acetyl-CoA. |

| Reactions | The enzymatic conversions between metabolites, described by mathematical equations. | The 3-ketoacyl-CoA thiolase reaction: 3-Oxooctadecanoyl-CoA + CoA ↔ Hexadecanoyl-CoA + Acetyl-CoA. |

| Kinetic Parameters | Experimentally determined values (Kₘ, Vmax, kcat) that define the rates of the enzymatic reactions. | The Kₘ and kcat of 3-ketoacyl-CoA thiolase for its substrate, 3-Oxooctadecanoyl-CoA. |

| Constraints | Physiological boundaries, such as total enzyme concentrations or cofactor availability. | The concentration of the thiolase enzyme in the mitochondrial matrix. |

| Simulation Output | Predicted metabolite concentrations and reaction fluxes over time or at steady state. | Prediction of the steady-state concentration of 3-Oxooctadecanoyl-CoA under high-fat vs. low-fat dietary conditions. |

Future Directions and Unexplored Research Avenues in 3 Oxooctadecanoyl Coa Biochemistry

Identification of Novel Enzymes and Metabolic Fates of 3-Oxooctadecanoyl-CoA

The canonical fate of 3-Oxooctadecanoyl-CoA is its cleavage by 3-ketoacyl-CoA thiolase into hexadecanoyl-CoA and acetyl-CoA. However, the metabolic potential of this intermediate may be broader than currently appreciated. Future research should focus on identifying novel enzymes that interact with 3-Oxooctadecanoyl-CoA and exploring alternative metabolic pathways.

Potential Research Avenues:

Enzyme Promiscuity: The enzymes of beta-oxidation are known to act on substrates of varying chain lengths. plos.org This "promiscuity" suggests that enzymes from other metabolic pathways might also recognize and modify 3-Oxooctadecanoyl-CoA, leading to unexpected products. plos.org For instance, the discovery of a 3-hydroxyacyl ACP:CoA transacylase in Pseudomonas putida, which diverts intermediates from fatty acid synthesis to other pathways, serves as a model for how similar enzymes could redirect 3-Oxooctadecanoyl-CoA. nih.gov

Alternative Metabolic Fates: Beyond beta-oxidation, 3-Oxooctadecanoyl-CoA could be a substrate for pathways leading to the synthesis of complex lipids, signaling molecules, or other specialized metabolites. Computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) framework, which has been used to design novel biosynthetic routes for compounds like 3-hydroxypropanoate, could be adapted to predict potential, currently unknown, pathways originating from 3-Oxooctadecanoyl-CoA. nih.gov

Identification of Novel Transferases: The existence of novel CoA-transferases, such as the one identified in human colonic bacteria for short-chain fatty acids, suggests that similar enzymes may exist for long-chain intermediates like 3-Oxooctadecanoyl-CoA. These could be involved in transferring the octadecanoyl group to different acceptor molecules, creating a diverse array of metabolic products.

Table 1: Potential Novel Enzymatic Reactions for 3-Oxooctadecanoyl-CoA

| Enzyme Class | Potential Reaction | Potential Metabolic Fate | Example from Related Research |

| Transacylases | Transfer of the 3-oxooctadecanoyl moiety from CoA to an Acyl Carrier Protein (ACP) or other acceptor. | Diversion from beta-oxidation towards biosynthesis of complex lipids or secondary metabolites. | 3-hydroxyacyl ACP:CoA transacylase (PhaG) in Pseudomonas species diverts intermediates from fatty acid synthesis. nih.gov |

| Reductases | Reduction of the keto group to a hydroxyl group, potentially with a different stereochemistry than the canonical L-isomer. | Formation of alternative stereoisomers of 3-hydroxyoctadecanoyl-CoA for specialized pathways. | Exploration of enzyme databases for reductases with predicted affinity for long-chain ketoacyl-CoAs. |

| Hydrolases/Thioesterases | Hydrolysis of the thioester bond to release 3-oxooctadecanoic acid. | Regulation of the intracellular pool of free fatty acids vs. CoA esters; potential signaling roles. | Cytosolic thioesterases can remove CoA from fatty acyl-CoAs. aocs.org |

| Elongases | Further elongation of the carbon chain before the thiolase reaction. | Synthesis of very-long-chain fatty acids with specific modifications. | Elongation of fatty acids is a fundamental process, but its interplay with beta-oxidation intermediates is less understood. |

Elucidation of Complex Regulatory Networks Modulating 3-Oxooctadecanoyl-CoA Homeostasis

The concentration of 3-Oxooctadecanoyl-CoA is tightly controlled to match cellular energy demands and avoid the accumulation of potentially toxic intermediates. While general principles of beta-oxidation regulation are known, the specific and intricate networks governing the homeostasis of this particular long-chain intermediate are not fully understood.

Key Areas for Future Investigation:

Allosteric Regulation and Feedback Inhibition: The activity of beta-oxidation enzymes is influenced by the ratios of key metabolic indicators like [NADH]/[NAD+] and [acetyl-CoA]/[CoA]. aocs.org A high [acetyl-CoA]/[CoA] ratio, for example, inhibits 3-ketoacyl-CoA thiolase, the enzyme that consumes 3-Oxooctadecanoyl-CoA. nih.govportlandpress.com This feedback mechanism prevents the overproduction of acetyl-CoA. nih.gov Furthermore, 3-ketoacyl-CoA intermediates themselves can inhibit upstream enzymes like enoyl-CoA hydratase and acyl-CoA dehydrogenase, creating a complex feedback loop. aocs.org The precise kinetics and physiological relevance of these feedback mechanisms specifically for 3-Oxooctadecanoyl-CoA need to be quantified.

Transcriptional and Post-Translational Control: Research should aim to identify specific transcription factors and signaling pathways that respond to levels of 3-Oxooctadecanoyl-CoA or its metabolites. The hierarchical structure of metabolic regulatory networks, which involves single-input, multi-input, and feed-forward loop motifs, provides a framework for understanding how the expression of beta-oxidation enzymes is coordinated. nih.gov

Subcellular Compartmentation: The dynamics of 3-Oxooctadecanoyl-CoA likely differ between mitochondria and peroxisomes, which house distinct beta-oxidation machinery. aocs.org Investigating the transport mechanisms and regulatory differences between these compartments is crucial for a complete picture of its homeostasis.

Vicious Cycles and Metabolic Bottlenecks: Under conditions of substrate overload, a "vicious cycle" can occur where the accumulation of ketoacyl-CoA substrates and the sequestration of free CoA lead to a sharp decline in metabolic flux. plos.org This phenomenon, identified for medium-chain 3-keto-acyl-CoA thiolase, needs to be investigated in the context of long-chain substrates like 3-Oxooctadecanoyl-CoA to understand potential metabolic bottlenecks in diseases characterized by lipid overload. plos.org

Development of Advanced Tools for Real-Time Monitoring of 3-Oxooctadecanoyl-CoA Dynamics

A major limitation in studying the biochemistry of 3-Oxooctadecanoyl-CoA is the difficulty in measuring its concentration and flux in real-time within living cells. The development of sophisticated new tools is essential to overcome this hurdle.

Promising Technological Advances:

Genetically Encoded Biosensors: A significant breakthrough has been the development of genetically encoded fluorescent biosensors for long-chain acyl-CoAs (LCACoAs). nih.govnih.gov These sensors, such as 'LACSer' and 'LACSerHR', are based on bacterial transcription factors (like FadR) fused to fluorescent proteins. nih.govnih.govacs.org Binding of an LCACoA induces a conformational change in the sensor, resulting in a detectable change in fluorescence. nih.gov These tools enable the ratiometric quantification and real-time monitoring of LCACoA pools in specific subcellular compartments like the cytosol and mitochondria. nih.govnih.gov

Future Biosensor Refinements: Current biosensors respond to a general pool of LCACoAs. A key future direction is to engineer sensors with enhanced specificity for particular chain lengths (e.g., C18) or saturation states. This would allow for the precise tracking of 3-Oxooctadecanoyl-CoA itself, distinguishing it from other acyl-CoAs.

Advanced Mass Spectrometry and Imaging: Techniques combining subcellular fractionation with stable isotope labeling can improve the quantification of acyl-CoA pools in different organelles. researchgate.net Coupling these metabolomic approaches with advanced imaging techniques could provide a spatially and temporally resolved map of 3-Oxooctadecanoyl-CoA metabolism.

Table 2: Comparison of Advanced Monitoring Tools for Long-Chain Acyl-CoAs

| Tool/Technique | Principle | Advantages | Future Directions/Limitations |

| Fluorescent Biosensors (e.g., LACSerHR) | A genetically encoded protein (e.g., FadR-cpYFP fusion) changes fluorescence upon binding a long-chain acyl-CoA. nih.govnih.gov | Real-time, in vivo monitoring; can be targeted to specific subcellular compartments. nih.govnih.gov | Current sensors lack specificity for individual acyl-CoA species; development of sensors for C18 chains is needed. researchgate.net |

| Compartment-Specific Metabolomics | Subcellular fractionation followed by mass spectrometry to quantify metabolites in different organelles. researchgate.net | Provides quantitative data on the absolute concentration of specific acyl-CoAs. | Does not provide real-time dynamic data; potential for artifacts during fractionation. researchgate.net |

| Stable Isotope Labeling | Tracing the metabolic fate of isotope-labeled fatty acids through the beta-oxidation pathway. | Allows for flux analysis and pathway tracing. | Complex data analysis; requires specialized equipment. |

Q & A

Q. What analytical techniques are recommended for detecting 3-Oxooctadecanoyl-CoA in enzymatic assays?

- Methodological Answer : 3-Oxooctadecanoyl-CoA can be detected using high-resolution mass spectrometry (HR-MS) due to its exact mass (e.g., 1071.3918 Da for related acyl-CoA derivatives) . For enzyme activity assays, coupling with NADPH/NAD+ redox systems (as in EC 1.1.1.330) allows spectrophotometric quantification of reaction kinetics. Electrophoretic techniques (SDS-PAGE) and Western blotting can confirm the presence of associated enzymes, though protein transfer efficiency should be validated using Coomassie staining post-transfer to avoid quantification errors .

Q. What is the metabolic role of 3-Oxooctadecanoyl-CoA in fatty acid β-oxidation pathways?

- Methodological Answer : In β-oxidation, 3-Oxooctadecanoyl-CoA is an intermediate formed during the degradation of very-long-chain fatty acids. Its conversion to 3-hydroxyacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which requires NAD+ as a cofactor. Researchers should design assays to monitor NADH/NAD+ ratios spectrophotometrically at 340 nm to track this step . Mitochondrial matrix protein isolation protocols (e.g., differential centrifugation) are critical for studying this pathway in vitro .

Q. How can researchers structurally characterize 3-Oxooctadecanoyl-CoA and distinguish it from similar CoA derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and tandem mass spectrometry (MS/MS) are essential. The ketone group at the 3-oxo position produces distinct NMR shifts (e.g., ~2.1–2.5 ppm for α-protons). MS/MS fragmentation patterns (e.g., loss of the CoA moiety at m/z 507) and exact mass measurements (error < 5 ppm) help differentiate it from isomers like 3-oxohexanoyl-CoA .

Advanced Research Questions

Q. How should researchers address discrepancies in 3-Oxooctadecanoyl-CoA quantification between SDS-PAGE and Western blotting?

Q. What experimental strategies mitigate interference from substrate analogs in enzyme kinetics studies of 3-Oxooctadecanoyl-CoA reductase (EC 1.1.1.330)?

- Methodological Answer : Competitive inhibition by analogs (e.g., 3-oxohexanoyl-CoA) can skew kinetic parameters. To minimize this:

- Use substrate-specific inhibitors or knockout models to isolate activity.

- Employ isothermal titration calorimetry (ITC) to measure binding affinities of competing substrates.

- Optimize reaction conditions (pH 7.3, 25°C) to enhance enzyme specificity, and validate results using NADPH depletion rates monitored via fluorescence (ex: 340 nm, em: 460 nm) .

Q. What challenges arise in synthesizing and stabilizing 3-Oxooctadecanoyl-CoA for in vitro studies?

- Methodological Answer :

- Synthesis : Chemical synthesis requires strict anhydrous conditions to prevent hydrolysis. Use tert-butyldimethylsilyl (TBDMS) protection for the 3-oxo group during coupling with CoA .

- Stability : The compound degrades in aqueous buffers (t½ ≈ 4–6 hours at 25°C). Store lyophilized aliquots at -80°C under argon. For working solutions, add 1 mM DTT and 0.1% BSA to reduce oxidation and adsorption losses .

Q. How can researchers resolve contradictions in metabolic flux data involving 3-Oxooctadecanoyl-CoA?

- Methodological Answer : Conflicting flux data may arise from compartmentalization (e.g., peroxisomal vs. mitochondrial pools) or isotopic labeling inefficiencies. To address this:

- Use compartment-specific inhibitors (e.g., rotenone for mitochondria) in tandem with -labeled substrates.

- Apply kinetic modeling software (e.g., COPASI) to integrate LC-MS/MS data and refine pathway predictions .

Methodological Best Practices

- Data Integrity : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for documentation. Use electronic lab notebooks (ELNs) with audit trails to ensure reproducibility .

- Assay Validation : Predefine acceptance criteria (e.g., ≤15% CV for enzyme activity assays) and conduct peer reviews to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten